molecular formula C9H8N2S B127512 2-Amino-4-phenylthiazole CAS No. 2010-06-2

2-Amino-4-phenylthiazole

Cat. No.: B127512
CAS No.: 2010-06-2
M. Wt: 176.24 g/mol
InChI Key: PYSJLPAOBIGQPK-UHFFFAOYSA-N
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Description

2-Amino-4-phenylthiazole is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a phenyl group at position 2. Its structure enables versatile reactivity, making it a pivotal intermediate in synthesizing pharmacologically active derivatives. The compound is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of acetophenone with thiourea in the presence of iodine or bromine . Microwave-assisted and ultrasound-mediated methods have also been reported to enhance reaction efficiency and yields .

Key applications include its role as a precursor for anticancer, antibacterial, and antifungal agents. For instance, derivatives of this compound have demonstrated inhibitory activity against kinases (e.g., c-Met and IGF1R) and cancer cell lines (A549, HT29) . Its structural flexibility allows modifications at both the amino and phenyl groups, enabling tailored electronic and steric properties for target-specific interactions .

Preparation Methods

Classical Cyclocondensation Method Using Acetophenone and Thiourea

The most widely reported synthesis of 2-amino-4-phenylthiazole involves the cyclocondensation of acetophenone with thiourea in the presence of halogen catalysts. This method, rooted in the Hantzsch thiazole synthesis, leverages iodine, bromine, or chlorine to facilitate cyclization .

Halogen-Catalyzed Cyclization Mechanism

The reaction initiates with the halogen-mediated formation of a thiourea-acetophenone adduct, followed by cyclodehydration to yield the thiazole core. Iodine is preferentially employed due to its superior electrophilicity and ease of handling compared to bromine or chlorine .

Representative Procedure :

  • Reagents: Acetophenone (0.1 mol), thiourea (0.2 mol), iodine (0.1 mol).

  • Conditions: Reflux at 110°C for 12–24 hours in a solvent-free system.

  • Workup: The crude product is washed with diethyl ether to remove unreacted acetophenone and iodine, followed by alkalization with ammonium hydroxide (pH 8–9) to precipitate the product.

  • Purification: Recrystallization from aqueous ethanol (1:1) yields pure this compound as pale brown crystals.

Yield Optimization:

Halogen CatalystReaction Time (h)Temperature (°C)Yield (%)Source
Iodine1211080
Iodine2411085
Bromine1810072

Solvent and Stoichiometric Effects

While the classical method is typically solvent-free, studies indicate that polar aprotic solvents like tetrahydrofuran (THF) can enhance reaction homogeneity, particularly in scaled-up syntheses . Stoichiometric excess of thiourea (2:1 ratio relative to acetophenone) ensures complete conversion, minimizing byproducts such as uncyclized thiosemicarbazides .

Alternative Synthesis via Hantzsch Thiazole Synthesis

An alternative route employs α-halo ketones and thiourea, bypassing the need for halogen catalysts. This method is particularly advantageous for synthesizing substituted derivatives .

Procedure Using 2-Bromo-1-(4-chlorophenyl)ethanone :

  • Reagents: 2-Bromo-1-(4-chlorophenyl)ethanone (0.01 mol), thiourea (0.125 mol).

  • Conditions: Reflux in methanol for 8 hours.

  • Workup: Distillation of methanol followed by recrystallization from ethanol.

  • Yield: 93% with a melting point of 154°C .

Advantages:

  • Eliminates halogen handling risks.

  • Enables regioselective incorporation of substituents on the phenyl ring.

Mechanistic Insights into Thiazole Ring Formation

The cyclocondensation mechanism proceeds via three key steps:

  • Enolization of Acetophenone: Halogen catalysts promote keto-enol tautomerism, enhancing nucleophilic attack by thiourea.

  • Nucleophilic Attack: The enolic oxygen reacts with thiourea’s sulfur atom, forming a thioamide intermediate.

  • Cyclodehydration: Intramolecular dehydration yields the thiazole ring, with iodine acting as both a catalyst and dehydrating agent .

Spectroscopic Validation:

  • FTIR: Absorption bands at 3293 cm⁻¹ (N–H stretch), 1693 cm⁻¹ (C=O stretch), and 1475 cm⁻¹ (C–S vibration) .

  • ¹H NMR: Signals at δ 7.4–7.9 ppm (aromatic protons), δ 6.2 ppm (thiazole C–H), and δ 4.9 ppm (α-proton of amino acid substituents) .

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Iodine recovery remains a challenge in large-scale production. Patent FR2604704A1 proposes using aluminum lithium hydride (AlLiH₄) in THF to reduce waste, though this increases operational complexity .

ParameterHalogen MethodHantzsch Method
Halogen Waste GeneratedHighNone
Reaction ToxicityModerateLow
ScalabilityModerateHigh

Comparative Analysis of Synthetic Methodologies

Efficiency Metrics:

MethodYield (%)Purity (%)Scalability
Iodine-Catalyzed80–8598Moderate
Hantzsch Thiazole9399High

The Hantzsch method outperforms classical cyclocondensation in yield and scalability but requires specialized α-halo ketone precursors.

Chemical Reactions Analysis

2-Amino-4-phenylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the amino group, leading to the formation of corresponding nitroso or nitro derivatives .

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the phenyl group, resulting in the formation of reduced phenyl derivatives .

Substitution: Substitution reactions involving halogenation, alkylation, or acylation can be carried out using appropriate reagents. For example, halogenation can be achieved using bromine or chlorine, while alkylation can be performed using alkyl halides .

Major Products: The major products formed from these reactions include nitroso derivatives, reduced phenyl derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Anticancer Applications

Overview : The thiazole scaffold, particularly derivatives like 2-amino-4-phenylthiazole, has garnered attention for its anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines.

Case Studies :

  • A study synthesized a series of this compound derivatives and evaluated their antiproliferative activities against several human cancer cell lines including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). Notably, compound 5b exhibited an IC50 value of 2.01 µM against HT29 cells, indicating significant growth inhibition .
  • Another investigation focused on ureido-substituted derivatives of this compound, which demonstrated potent cytotoxicity against HepG2 (liver cancer) cells with an IC50 of 0.62 µM. The mechanism involved G2/M phase arrest and early apoptosis induction, making it a promising candidate for liver cancer treatment .

Antimicrobial Properties

Overview : The compound also displays considerable antimicrobial activity against various pathogens.

Research Findings :

  • Thiazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, certain derivatives exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • A review highlighted that thiazole-based compounds are effective against a range of microorganisms, including those responsible for tuberculosis and HIV. The structural diversity of these compounds allows for tailored activity against specific pathogens .

Mechanistic Insights

Molecular Mechanisms : The anticancer and antimicrobial effects of this compound derivatives can be attributed to their ability to interact with various biological targets.

  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, which is crucial for preventing tumor proliferation .
  • Targeting Kinases : Some derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as IGF1R. This targeting is essential for disrupting signaling pathways that promote tumor growth .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is vital for the development of more effective thiazole-based drugs.

Compound Substitution Activity IC50 (µM)
Compound 5bAmide moietyAntiproliferative2.01
Compound 27Ureido groupCytotoxicity (HepG2)0.62
Compound XHalogenated phenylAntibacterialVaries

Mechanism of Action

The mechanism of action of 2-amino-4-phenylthiazole varies depending on its application:

Anticancer Activity: The compound exerts its anticancer effects by inhibiting key enzymes involved in cell proliferation and survival. It targets proteins such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death .

Antimicrobial Activity: this compound derivatives inhibit bacterial cell wall biosynthesis by targeting enzymes like MurB. This inhibition disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to bacterial cell death .

Antiviral Activity: The compound has shown potential as an inhibitor of the HIV-1 nucleocapsid protein. By binding to the nucleocapsid protein, it prevents the replication of the virus, offering a unique mechanism of action compared to other antiretroviral drugs .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Electronic Modifications

  • 2-Amino-5-arylazothiazole Derivatives: Substitution at the 5-position with arylazo groups introduces extended conjugation, altering electronic properties. Density functional theory (DFT) studies reveal that these derivatives exhibit smaller HOMO-LUMO gaps (EH-EL), correlating with enhanced antibacterial activity against E. coli compared to 2-amino-4-phenylthiazole .
  • However, this derivative’s biological activity data remain underexplored .
  • 2-Amino-4-(4-biphenylyl)thiazole: The biphenylyl group introduces hydrophobicity, improving membrane permeability but reducing solubility. This structural change may optimize interactions with hydrophobic enzyme pockets .

Antifungal Activity :

  • This compound derivatives (e.g., compound 3a) showed moderate inhibition (40–60%) against Fusarium graminearium and Botrytis cinerea at 50 ppm. In contrast, Schiff base derivatives (e.g., 2-arylideneamino-4-phenylthiazoles) exhibited superior activity against Cochliobolus lunata, with >80% inhibition .

Antibacterial Activity :

  • This compound itself displayed broad-spectrum activity against Bacillus cereus and E. coli. Derivatives with amide moieties (e.g., compound 4h) showed reduced potency, suggesting steric hindrance from bulky substituents may limit target binding .

Anticancer Activity :

  • Amide-containing derivatives (e.g., 4n) demonstrated IC₅₀ values of 2.01 µM against HT29 colon cancer cells, outperforming parent this compound. Molecular docking studies attributed this to enhanced interactions with kinase active sites .
  • Triazole-thiazole hybrids (e.g., MMP inhibitors) showed distinct mechanisms, highlighting how scaffold hybridization can redirect biological targets .

Data Tables

Table 1: Antifungal Activity of Selected Thiazole Derivatives

Compound Target Fungus Inhibition (%) Reference
This compound Fusarium graminearium 55
2-Arylideneamino-4-phenylthiazole Cochliobolus lunata 85
Schiff base derivative Botrytis cinerea 65

Table 2: Anticancer Activity of Amide Derivatives

Compound Cancer Cell Line (IC₅₀, µM) Target Kinase Reference
4n HT29 (2.01) BRAF, CRAF, ERK
5b A549 (3.2) c-Met

Key Research Findings

Substituent Position Matters : 5-Arylazo derivatives exhibit stronger antibacterial activity than 4-phenyl analogs due to improved electron delocalization .

Hybrid Scaffolds Enhance Selectivity : Triazole-thiazole hybrids target MMPs, while amide derivatives inhibit kinases, demonstrating scaffold-dependent bioactivity .

Synthetic Innovations Boost Yields: Ultrasound and microwave methods reduce reaction times and improve yields by >20% compared to traditional approaches .

Biological Activity

2-Amino-4-phenylthiazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure can be modified to enhance specific biological activities. Several synthetic pathways have been developed to create various derivatives, allowing for the exploration of their pharmacological potentials .

Biological Activities

The biological activities of this compound derivatives include:

  • Anticancer Activity : Various studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, compound 5b showed an IC50 value of 2.01 µM against HT29 colon cancer cells . Other derivatives have been reported to inhibit growth in A549 (lung), HeLa (cervical), and Karpas299 (lymphoma) cells.
  • Anti-inflammatory Properties : Research indicates that this compound analogues can inhibit MyD88, a critical adapter protein in inflammatory pathways. One notable analogue effectively prevented the dimerization of MyD88 in lipopolysaccharide-induced inflammation models .
  • Antimicrobial Effects : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections. Its derivatives have shown efficacy against various bacterial strains and fungi .
  • Radioprotective Effects : In studies involving gamma-ray exposure, this compound demonstrated protective effects on irradiated mice, enhancing survival rates significantly. The amino group in its structure was identified as crucial for this radioprotective activity .

Anticancer Studies

A study conducted by Zhang et al. synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that some compounds exhibited remarkable antiproliferative activity across different cancer cell lines, particularly highlighting compound 5b's effectiveness .

Anti-inflammatory Mechanisms

In a study focusing on respiratory diseases, novel analogues of this compound were synthesized to target MyD88-mediated pathways. The most promising analogue demonstrated significant inhibition of inflammatory responses in mouse models, showcasing its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The broad spectrum of activity includes inhibition of bacterial growth and antifungal effects, making them valuable in developing new antibiotics .

Comparative Table of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of MyD88 dimerization
AntimicrobialBroad-spectrum antibacterial effects
RadioprotectiveProtection against gamma radiation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-phenylthiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be optimized using diverse solvents and catalysts. For example, refluxing with anhydrous sodium acetate in glacial acetic acid achieves a 79% yield, while potassium carbonate in toluene yields 76% . Key factors include temperature control (e.g., 80°C in benzene for 3 hours) and purification via crystallization (water-ethanol mixtures). Characterization via 1^1H NMR and HRMS is critical to confirm structural integrity .

Q. How can researchers validate the biological activity of this compound derivatives in cancer cell lines?

  • Methodological Answer : Standard antiproliferative assays against panels like A549 (lung), HeLa (cervical), and HT29 (colon) cancer cells are used, with IC50_{50} values as primary metrics. For instance, compound 5b showed IC50_{50} = 2.01 µM against HT29 cells . Dose-response curves and replication across three independent experiments minimize variability. Complementary assays (e.g., apoptosis via flow cytometry) further validate mechanisms .

Q. What spectroscopic techniques are essential for characterizing novel this compound derivatives?

  • Methodological Answer : 1^1H and 13^13C NMR confirm substituent positions and electronic environments, while HRMS ensures molecular weight accuracy. X-ray crystallography (e.g., Bruker D8 diffractometer) resolves crystal packing and hydrogen-bonding networks . For nitroso derivatives, UV-Vis and IR spectroscopy track functional group transformations .

Advanced Research Questions

Q. How can structural modifications to the this compound scaffold enhance selectivity for kinase targets like c-Met or IGF1R?

  • Methodological Answer : Rational design involves substituting the phenyl ring with electron-withdrawing groups (e.g., -NO2_2) or extending the thiazole core with amide moieties. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP pockets, as seen in c-Met inhibition studies where derivatives achieved Ki < 50 nM . SAR analysis reveals that para-substitutions improve steric complementarity .

Q. What strategies address contradictory data in kinase inhibition assays for this compound derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blotting for phosphorylated c-Met vs. enzymatic activity assays). For resistance mechanisms (e.g., T790M mutations in EGFR), scaffold hopping or covalent binding groups (e.g., acrylamides) restore efficacy . Dose-escalation studies and proteomic profiling identify off-target effects .

Q. How do reaction mechanisms explain byproduct formation during derivatization of this compound?

  • Methodological Answer : In Mannich reactions with formaldehyde, competing pathways may form Schiff bases or dimeric products. LC-MS and 1^1H NMR kinetics studies track intermediates. For example, nitrosation at position 5 produces 5-nitroso derivatives, which reduce to amines under Zn/AcOH . Computational studies (DFT) model transition states to optimize selectivity .

Q. What computational approaches predict the pharmacokinetic properties of this compound-based drug candidates?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) evaluate logP, solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess blood-brain barrier permeability. For 5b , a logP ~3.2 suggests moderate bioavailability, requiring prodrug strategies for in vivo efficacy .

Q. Key Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich, BenchChem) for synthesis protocols; prioritize peer-reviewed methods .
  • For biological assays, include positive controls (e.g., crizotinib for c-Met) to contextualize potency .
  • Cross-disciplinary collaboration (e.g., synthetic chemists + computational biologists) accelerates lead optimization.

Properties

IUPAC Name

4-phenyl-1,3-thiazol-2-amine
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InChI

InChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
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InChI Key

PYSJLPAOBIGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
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Related CAS

34161-31-4 (mono-hydrobromide), 6208-08-8 (mono-hydrochloride)
Record name Phenthiazamine
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DSSTOX Substance ID

DTXSID4043804
Record name Phenthiazamine
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Molecular Weight

176.24 g/mol
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CAS No.

2010-06-2
Record name 2-Amino-4-phenylthiazole
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Record name 2-AMINO-4-PHENYLTHIAZOLE
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Record name 4-phenylthiazol-2-amine
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Synthesis routes and methods I

Procedure details

Carefully mix 360 g (3 mols) of acetophenone and 455 g (6 mols) of thiourea; then add 264 ml (3.3 mols) of sulfuryl chloride in small fractions. The reaction is exothermic and the sulfuryl chloride is added over the course of two hours.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
455 g
Type
reactant
Reaction Step Two
Quantity
264 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 19.9 g (0.10 mol) of α-bromo-acetophenone and 11.4 g (0.15 mol) of thiourea in 75 ml of methanol is refluxed for 2 h. It is evaporated to dryness under reduced pressure and the evaporation residue is taken up with water. The resulting solution, heated to the reflux temperature, is treated with CXA charcoal and then rendered alkaline with aqueous ammonia. The precipitate formed is isolated by filtration and purified by recrystallization from isopropanol, with CXA charcoal treatment. to give 15 g (yield: 85.15%) of the expected product in the form of water-insoluble white needles. M.p. (inst.)=150° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
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Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85.15%

Synthesis routes and methods III

Procedure details

2-Bromo-1-phenyl-ethanone (19.9 g, 0.100 mol) and thiourea (7.9 g, 0.10 mol) were mixed in a 150 mL of methanol. The reaction mixture was warmed to dissolve the reagents and then allowed to stir overnight at room temperature. The methanol was evaporated to dryness and the crude product was dissolved in a minimum of ethyl acetate. The crude product was then extracted twice with 1M sodium hydroxide and once with a saturated aqueous solution of sodium chloride. The organic layer was then dried over sodium sulfate, filtered, and evaporated to dryness to yield the pure product (16.8 g, 0.0953 mol, 95.3%) of product. ESI-MS m/z calc. 176.0. found 177.2 (M+1)+ Retention time 1.41 minutes. 1H NMR (400 MHz, CD3CN) δ 5.73 (s, 2H), 6.87 (s, 1H), 7.28-7.34 (m, 1H), 7.36-7.43 (m, 2H), 7.79-7.85 (m, 2H).
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95.3%

Synthesis routes and methods IV

Procedure details

A mixture of 2 g of phenacylbromide and 0.76 g of thiourea in 50 mL ethanol was refluxed overnight. After solvent evaporation, the residue was redissolved in 50 mL DCM and treated by 50 mL of a 2% sodium carbonate solution in water. The organic layer was dried and evaporated to yield 1.45 g (82%) of 4-phenyl-2-thiazolamine (intermediate p. Mass spectral data: m/z=177 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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